![molecular formula C17H10N2O5S2 B4712459 3-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4712459.png)
3-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Overview
Description
3-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid, also known as NBOTB, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. NBOTB belongs to the thiazolidinone family of compounds and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 3-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. This compound has also been found to activate the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, reduces oxidative stress, and induces apoptosis in cancer cells. In vivo studies have shown that this compound reduces inflammation and oxidative stress in animal models of inflammatory diseases. This compound has also been shown to inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is its low toxicity, which makes it a promising candidate for therapeutic use. This compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on 3-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic uses of this compound in the treatment of inflammatory diseases and cancer. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more water-soluble derivatives of this compound could increase its potential for use in therapeutic applications.
Scientific Research Applications
3-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has been the subject of numerous scientific studies due to its potential as a therapeutic agent. The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to possess anticancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
3-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O5S2/c20-15-14(8-10-4-6-12(7-5-10)19(23)24)26-17(25)18(15)13-3-1-2-11(9-13)16(21)22/h1-9H,(H,21,22)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFQYCKTRNOFEF-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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